molecular formula C16H20N4O3 B11447117 N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11447117
M. Wt: 316.35 g/mol
InChI Key: PBGBWPMRRHXGGR-UHFFFAOYSA-N
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Description

N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, a butanamide chain, and a pyrazole ring substituted with nitro and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a butanoyl chloride in the presence of a base.

    Benzylation: The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Formation of N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and butanamide groups contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of N-benzyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide.

    N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: A reduced form of the compound.

    Other Pyrazole Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

Uniqueness

This compound is unique due to the combination of its benzyl, butanamide, and nitro-substituted pyrazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-benzyl-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C16H20N4O3/c1-12-16(20(22)23)13(2)19(18-12)10-6-9-15(21)17-11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H,17,21)

InChI Key

PBGBWPMRRHXGGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCC2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

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